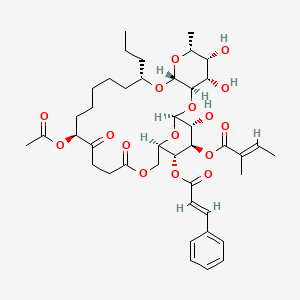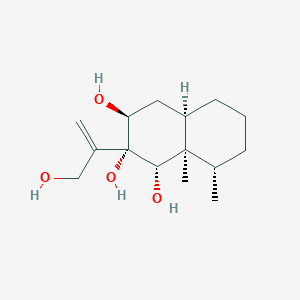
(R)-Uniconazole
Overview
Description
Synthesis Analysis
(R)-Uniconazole and its derivatives are synthesized with a focus on polar sites, leading to modifications that enhance the molecule's inhibitory effect on ABA 8'-hydroxylase. The synthesis involves the introduction of hydrophilic functional groups and conformational adjustments to increase affinity for the enzyme's active site, highlighting the molecule's versatile chemical framework conducive to targeted functional modifications for increased biological activity (Todoroki et al., 2008).
Molecular Structure Analysis
The molecular structure of (R)-Uniconazole is characterized by the presence of a 1,2,4-triazole ring, which is integral to its mode of action as a plant growth regulator and enzyme inhibitor. The structural analysis reveals that specific conformations and the presence of hydrophilic functional groups significantly contribute to the molecule's biological efficacy, with variations in these groups offering insights into the structure-activity relationship essential for designing more potent inhibitors (Todoroki et al., 2009).
Chemical Reactions and Properties
(R)-Uniconazole's chemical reactivity, particularly in forming complexes with metals, showcases its versatile chemical properties. A study on the synthesis and antifungal activity of a divalent cobalt(II) complex with uniconazole demonstrates the compound's potential in agriculture beyond plant growth regulation, highlighting its fungicidal properties and the impact of metal complex formation on its biological activities (Zhang et al., 2016).
Physical Properties Analysis
The physical properties of (R)-Uniconazole, including its solubility, melting point, and stability, are crucial for its application as a plant growth regulator. These properties determine the compound's efficacy in agricultural settings, influencing its absorption, distribution, and activity within plant tissues. The detailed analysis of these properties is essential for optimizing the use of (R)-Uniconazole in enhancing crop production and stress resistance.
Chemical Properties Analysis
The chemical properties of (R)-Uniconazole, including its reactivity with other substances, stability under various conditions, and degradation pathways, are fundamental to understanding its role as a plant growth regulator. Studies focusing on the interaction of (R)-Uniconazole with enzymes and other molecules within the plant system provide insights into its mechanism of action and potential side effects, leading to more targeted and efficient use in agriculture (Fletcher & Hofstra, 1990).
Scientific Research Applications
Maize Production in Semiarid Regions : Uniconazole is beneficial in water-saving agriculture and improves maize production in semiarid regions. It enhances seed filling rates by regulating endogenous hormone contents, particularly increasing zeatin and abscisic acid while reducing gibberellic acid content during seed filling (Ahmad et al., 2018).
Effects on Mung Bean : In mung bean, uniconazole application enhances photosynthetic indicators, improves root distribution, and increases yield. It also affects water absorption by roots, contributing to better yield and quality (Zhou et al., 2021).
Impact on Plant Hormones and Growth : Uniconazole's effects on plant hormones like gibberellins, brassinosteroids, and sterols have been studied, revealing complex interactions that influence plant growth and development (Yokota et al., 1991).
Application in Landscape Plants : The growth response of various landscape plants to uniconazole has been observed, showing its effectiveness in suppressing growth and influencing shoot dry weight (Warren, 1990).
Improving Lignin Biosynthesis and Lodging Resistance : Uniconazole application can alleviate lodging stress in maize by enhancing lignin metabolism, thereby improving lodging resistance and grain yield (Ahmad et al., 2018).
Enhancing Wheat Protein Components : The application of uniconazole in wheat under stress conditions has been found to improve the content of protein components, subsequently enhancing the flour processing quality (Han & Wen-yu, 2005).
Protection in Wheat Seedlings : Uniconazole offers protection to wheat seedlings against various stresses, including drought and temperature variations. It enhances antioxidant defense systems and improves the effectiveness of plant growth-regulating properties (Fletcher & Hofstra, 1990).
Drought Tolerance in Hemp : Research shows that uniconazole treatment increases drought tolerance in hemp by regulating physiological and molecular characteristics, enhancing chlorophyll content, photosynthesis, and altering endogenous hormone levels (Jiang et al., 2021).
Safety And Hazards
This section would detail any known health risks associated with the compound, as well as any precautions that should be taken when handling it.
Future Directions
This would be a discussion of what future research might be done with the compound, such as potential applications or areas where further study is needed.
properties
IUPAC Name |
(E,3R)-1-(4-chlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pent-1-en-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O/c1-15(2,3)14(20)13(19-10-17-9-18-19)8-11-4-6-12(16)7-5-11/h4-10,14,20H,1-3H3/b13-8+/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNWVFADWVLCOPU-CZAWJFPGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=CC1=CC=C(C=C1)Cl)N2C=NC=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H](/C(=C\C1=CC=C(C=C1)Cl)/N2C=NC=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701317114 | |
| Record name | (R)-Uniconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701317114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Uniconazole | |
CAS RN |
83657-16-3 | |
| Record name | (R)-Uniconazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83657-16-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Uniconazole, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083657163 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (R)-Uniconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701317114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | UNICONAZOLE, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P34244NB26 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![(2S,3Z)-5-{[(2R,3R,5S,6S)-2,5-dimethyl-6-{(2E,4E)-3-methyl-5-[(3R,4R,5R,7S,8R)-4,7,8-trihydroxy-7-methyl-1,6-dioxaspiro[2.5]oct-5-yl]penta-2,4-dien-1-yl}tetrahydro-2H-pyran-3-yl]amino}-5-oxopent-3-en-2-yl acetate](/img/structure/B1252163.png)
![(1S,4S,5R,8E,12R,13S,16R)-4,5,12-trihydroxy-4,8,12,16-tetramethyl-14-oxabicyclo[11.3.1]heptadec-8-en-15-one](/img/structure/B1252165.png)
